(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid

Stereochemistry Chiral building blocks Diastereomer purity

(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 2227692-23-9) is a chiral trans-cyclopropane carboxylic acid building block featuring a 1-phenylpyrazole substituent at the 4-position of the pyrazole ring. It is supplied as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 2227692-23-9
Cat. No. B2607346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid
CAS2227692-23-9
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17)/t11-,12+/m0/s1
InChIKeyHRUXUHQNXUDJEP-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 2227692-23-9) – Stereochemical Identity and Key Structural Features


(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 2227692-23-9) is a chiral trans-cyclopropane carboxylic acid building block featuring a 1-phenylpyrazole substituent at the 4-position of the pyrazole ring. It is supplied as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry . The compound possesses a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, with a minimum purity specification of 95% .

Defined trans-cyclopropane geometry (racemic mixture) for stereochemical anchoring
4-yl pyrazole substitution provides consistent regioisomeric entry for SAR studies
Carboxylic acid handle enables amide coupling and diverse derivatization

Why Generic Substitution Fails for (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid – Critical Differentiation from Non-Stereospecific and Regioisomeric Analogs


In-class compounds such as the non-stereospecific 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1157561-99-3) or regioisomers with the pyrazole linked at the 5-position cannot be interchanged with the (1R,2R)-stereospecific form. The defined trans relative stereochemistry of the cyclopropane ring directly governs the spatial orientation of the carboxylic acid and phenylpyrazole moieties, which is critical for downstream enantioselective synthesis and chiral recognition events. Substituting the racemic mixture (CAS 1157561-99-3) for the trans-racemic form (CAS 2227692-23-9) introduces undefined cis/trans geometry, potentially leading to irreproducible stereochemical outcomes in target molecule synthesis. The quantitative evidence below details these differentiation dimensions.

Stereochemistry may shift
Non-stereospecific analogs may introduce undefined cis/trans geometry, potentially altering synthetic reproducibility.
Regiochemistry mismatch
5-yl pyrazole regioisomers may change substituent orientation and target-engagement profile compared to the 4-yl isomer.
Functional group incompatibility
Replacing the carboxylic acid with a primary amine analog may invert coupling direction and alter solubility profile.

Quantitative Differentiation Evidence for (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 2227692-23-9) Against Closest Analogs


Stereochemical Definition: Trans-Racemic vs. Undefined Stereochemistry

The target compound (CAS 2227692-23-9) is explicitly specified as the trans-racemic form, rac-(1R,2R)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, where the carboxylic acid and pyrazole substituents occupy opposite faces of the cyclopropane ring . In contrast, the widely listed analog CAS 1157561-99-3 carries no stereochemical specification and may contain cis/trans mixtures or undefined geometry . This stereochemical ambiguity in CAS 1157561-99-3 prevents its reliable use in applications requiring defined cyclopropane ring geometry.

Stereochemical Definition
Head-to-head
Target (CAS 2227692-23-9)
Explicit trans (1R,2R) racemate; defined relative configuration
Comparator (CAS 1157561-99-3)
No stereochemical specification; possible cis/trans mixture
Defined trans geometry supports reproducible diastereomeric purity in synthesis.
Vendor specification; verify by chiral HPLC or NMR.
Stereochemistry Chiral building blocks Diastereomer purity

Regioisomeric Distinction: 4-Yl vs. 5-Yl Pyrazole Substitution

The target compound features the phenylpyrazole moiety linked via the pyrazole 4-position, whereas the regioisomer 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1949816-40-3) links through the 5-position . This positional difference alters the vector of the phenylpyrazole substituent relative to the carboxylic acid group, which can affect binding geometry in target proteins. No direct biological head-to-head data exist for these specific compounds, but 4-substituted pyrazole regioisomers and 5-substituted analogs are known to exhibit distinct pharmacological profiles in broader pyrazole chemical space [1].

Regioisomer Distinction
Class-level
Target
4-yl substitution on pyrazole (phenyl at N1, cyclopropane at C4)
Comparator (CAS 1949816-40-3)
5-yl substitution on pyrazole
Regioisomeric identity may affect target engagement and SAR interpretation.
No direct comparative biological data; class-level SAR inference based on pyrazole literature.
Regiochemistry Pyrazole substitution Molecular recognition

Functional Group Reactivity: Carboxylic Acid vs. Primary Amine Analog

The target compound presents a carboxylic acid handle suitable for amide bond formation, esterification, and other carbonyl-based derivatizations. The corresponding amine analog, rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride (CAS 2307731-59-3, PubChem CID 91647630) [1], offers a different reactivity profile (nucleophilic amine vs. electrophilic carboxylic acid). Computed properties show the amine analog has a higher molecular weight (235.71 g/mol as HCl salt vs. 228.25 g/mol free acid) and two hydrogen bond donors vs. one for the carboxylic acid [1] . Selection between these two scaffolds depends on the desired synthetic coupling strategy.

Functional Group
Cross-study
Target
Carboxylic acid; MW 228.25; 1 H-bond donor
Comparator (CAS 2307731-59-3)
Primary amine (HCl salt); MW 235.71; 2 H-bond donors
Functional group choice determines coupling direction and influences salt-formation strategies.
Computed properties (PubChem); verify experimental solubility.
Functional group interconversion Amide coupling Chemoselectivity

N-Substituent Impact: Phenyl vs. Methyl on Pyrazole Ring

The target compound bears an N-phenyl substituent on the pyrazole ring, while the closely related methyl analog, (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1820569-90-1) , bears a smaller N-methyl group. The phenyl group increases molecular weight (228.25 vs. 166.18 g/mol) and lipophilicity, which can enhance membrane permeability and hydrophobic target interactions. Conversely, the methyl analog is 62.1 g/mol lighter and likely more water-soluble. No direct comparative potency data exist for these specific compounds; this is a class-level inference based on well-established N-phenyl vs. N-methyl SAR trends in pyrazole medicinal chemistry .

N-Substituent Impact
Class-level
Target
N-Phenyl; MW 228.25
Comparator (CAS 1820569-90-1)
N-Methyl; MW 166.18; ΔMW = 62.1
Phenyl group increases lipophilicity; methyl analog may offer different lead-like properties.
Class-level N-aryl vs. N-methyl SAR trends; no direct potency comparison available.
Lipophilicity N-aryl substitution Pharmacophore design

Procurement and Availability: Price and Pack Size Comparison

The target compound (CAS 2227692-23-9) is commercially available as a 1g pack at €1,816.00 and a 100mg pack at €743.00 from a specialty chemical supplier . The non-stereospecific analog (CAS 1157561-99-3) is listed at a significantly lower price point of ¥625,000 (approximately €3,900) for 250mg from Fujifilm Wako, though this product has been discontinued . The (1R,2R)-trans-racemic form (CAS 2227692-23-9) thus represents a currently procurable option, unlike the discontinued non-stereospecific variant.

Procurement
Cross-study
Target (1 g)
€1,816.00; available
Comparator (250 mg)
~€3,900; discontinued
Target offers currently procurable option at lower cost per experiment.
Pricing from vendor listings; verify current availability and batch-specific pricing.
Procurement Cost analysis Commercial availability

Recommended Application Scenarios for (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 2227692-23-9) Based on Evidence-Based Differentiation


Chiral Building Block for Enantioselective Synthesis of Pyrazole-Containing Drug Candidates

The defined trans (1R,2R) stereochemistry makes this compound suitable as a stereochemical anchor in the synthesis of chiral drug candidates. Its use in amide coupling reactions to generate diastereomerically pure intermediates is supported by the carboxylic acid functional group . This contrasts with the undefined CAS 1157561-99-3, which would yield stereochemical mixtures requiring additional purification.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Aryl-Pyrazole Binding Pockets

The 4-yl regioisomeric substitution positions the phenyl group for potential π-stacking interactions in hydrophobic enzyme pockets, as established through class-level SAR of 1-phenylpyrazole derivatives [1]. Researchers studying kinases, GPCRs, or other targets with aromatic-rich binding sites can use this scaffold to probe the spatial requirements of the 4-position substituent.

Intermediate for CRAC Channel Inhibitor Development (Patent-Based Precedent)

Although not directly exemplified, the pyrazolyl-cyclopropane carboxylic acid motif appears as an intermediate class in patent literature describing CRAC channel inhibitors (US9078899B2) [2]. This patent context provides a rationale for selecting this building block for calcium signaling pathway research, leveraging the cyclopropane ring for conformational restriction.

Application
Selection Property
Validation Focus
Enantioselective synthesis of pyrazole-containing drug candidates
Trans-cyclopropane geometry (racemic mixture)
Stereochemical purity by chiral HPLC or NMR
SAR studies targeting aryl-pyrazole binding pockets (kinases, GPCRs)
4-yl regioisomeric substitution
Regioisomeric purity by LC-MS or 1H NMR
CRAC channel inhibitor research (patent-based precedent)
Cyclopropane conformational restriction
Functional group reactivity and coupling efficiency
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